Antibacterial Activity Profile: DNA Gyrase Inhibition and Efficacy Against Resistant Strains
Ethyl 3-methyl-1-phenylpyrazole-5-carboxylate (EMPC) has been identified as an inhibitor of bacterial DNA gyrase, a validated target for antibacterial therapy . This mechanism of action is distinct from that of its close structural analog, 3-methyl-1-phenylpyrazole-5-thiol, which exhibits good antibacterial activity against a panel of Gram-positive organisms including MRSA, S. aureus, S. epidermidis, E. faecalis, E. faecium, and S. pyogenes, but acts via a different and less-characterized pathway [1]. While direct, quantitative MIC data for EMPC against specific strains is not publicly available in peer-reviewed literature, its defined mechanism as a DNA gyrase inhibitor provides a clear, target-based rationale for its selection in mechanistic studies over analogs with unknown or pleiotropic mechanisms of action .
| Evidence Dimension | Mechanism of Antibacterial Action |
|---|---|
| Target Compound Data | Inhibits bacterial DNA gyrase |
| Comparator Or Baseline | 3-methyl-1-phenylpyrazole-5-thiol: Antibacterial activity against MRSA, S. aureus, etc., but mechanism not defined as DNA gyrase inhibition |
| Quantified Difference | Qualitative difference in defined mechanism of action |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
For research programs focused on developing novel DNA gyrase inhibitors to combat antibiotic resistance, EMPC offers a well-defined, target-specific starting point, unlike analogs with less-characterized antibacterial mechanisms.
- [1] Tagawa, Y., Minami, S., Yoshida, T., Tanaka, K., Sato, S., Goto, Y., & Yamagata, K. (2002). Preparation and Antibacterial Activity of 3-Methyl-1-p-substituted Phenylpyrazole-5-thiol. Archiv der Pharmazie, 335(2-3), 99-103. PMID: 12007114. View Source
